propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate

Description

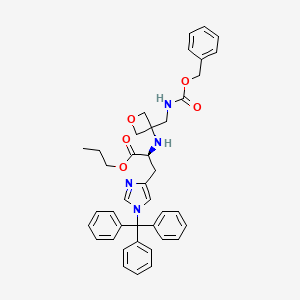

Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate is a complex organic compound characterized by its multifaceted structure, which includes propyl, oxetane, benzyloxycarbonyl, and trityl moieties

Properties

IUPAC Name |

propyl (2S)-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]-3-(1-tritylimidazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N4O5/c1-2-23-48-37(45)36(43-39(28-47-29-39)27-41-38(46)49-26-31-15-7-3-8-16-31)24-35-25-44(30-42-35)40(32-17-9-4-10-18-32,33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-22,25,30,36,43H,2,23-24,26-29H2,1H3,(H,41,46)/t36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUUYHFZIUKLPJ-BHVANESWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC5(COC5)CNC(=O)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC5(COC5)CNC(=O)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate typically involves multiple steps, beginning with the preparation of the oxetane ring. The process generally includes:

Formation of the Oxetane Ring: This is often achieved through the reaction of a halomethyl ketone with an aldehyde under basic conditions.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is usually introduced through a reaction with benzyl chloroformate.

Attachment of the Propyl Group: The propyl group can be added via an alkylation reaction using propyl bromide.

Histidine Protection: Nt-tritylation of histidine is performed using trityl chloride under anhydrous conditions to protect the nitrogen atom.

Coupling Reactions: The coupling of these fragments is typically achieved using peptide coupling reagents such as HATU or EDCI under mild conditions.

Industrial Production Methods

For industrial production, the synthesis of this compound requires optimization of each step to ensure high yield and purity. Scale-up processes may involve:

Optimized Solvent Systems: Use of high-purity solvents and solvents with appropriate boiling points.

Automated Synthesis Machines: Utilizing automated peptide synthesizers to improve efficiency and reproducibility.

Purification Techniques: Employing large-scale chromatography and crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: The compound may undergo oxidation reactions primarily at the benzylic positions.

Reduction: Reduction reactions can be used to deprotect the benzyloxycarbonyl group.

Substitution: The oxetane ring can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation Reagents: KMnO4, PCC, or Swern oxidation conditions.

Reduction Reagents: Pd/C for catalytic hydrogenation or LiAlH4 for strong reducing conditions.

Substitution Reagents: NaH as a base for nucleophilic substitution or Lewis acids like BF3 for electrophilic substitutions.

Major Products Formed

Oxidation Products: Formation of aldehydes or carboxylic acids from benzylic oxidation.

Reduction Products: Formation of primary amines or alcohols upon deprotection.

Substitution Products: Various substituted oxetanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

Organic Synthesis: Utilized as an intermediate in the synthesis of complex molecules.

Catalysis: May serve as a ligand or catalyst in certain chemical reactions.

Biology

Proteomics: Used in the study of protein modifications and interactions.

Enzyme Inhibition: Potential application as an inhibitor in enzyme studies.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent or a prodrug.

Diagnostics: May be used in the development of diagnostic assays or imaging agents.

Industry

Material Science: Applied in the development of new materials with unique properties.

Agrochemicals: Explored for its use in the synthesis of pesticides or herbicides.

Mechanism of Action

Molecular Targets and Pathways

Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate acts by interacting with specific molecular targets such as enzymes or receptors. The oxetane ring and benzyloxycarbonyl group are critical for its binding affinity and specificity. The compound may inhibit enzyme activity through competitive inhibition or allosteric modulation, impacting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine: This compound, with a histidine instead of histidinate, shows differences in solubility and reactivity.

Methyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate: The methyl analog has distinct pharmacokinetics and biological activity.

List of Similar Compounds

Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine

Methyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate

Ethyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.